molecular formula C11H9F3N2O4 B14923917 Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate

Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate

Cat. No.: B14923917
M. Wt: 290.19 g/mol
InChI Key: UMWURMYBWWFZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate is a fused heterocyclic compound featuring an isoxazole ring fused to a pyridine moiety. Key structural attributes include:

  • 3-Methyl substitution: Enhances steric bulk and may influence binding interactions.
  • 4-Trifluoromethyl group: Improves lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H9F3N2O4

Molecular Weight

290.19 g/mol

IUPAC Name

methyl 2-[3-methyl-6-oxo-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-7-yl]acetate

InChI

InChI=1S/C11H9F3N2O4/c1-5-9-6(11(12,13)14)3-7(17)16(4-8(18)19-2)10(9)20-15-5/h3H,4H2,1-2H3

InChI Key

UMWURMYBWWFZOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=O)N2CC(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Trifluoroacetaldehyde Oxime and Alkynes

The trifluoromethylated isoxazole moiety is synthesized via a Huisgen-type [3+2] cycloaddition between trifluoroacetaldehyde oxime and terminal alkynes. This method, detailed by Poh et al., achieves regioselective isoxazole formation under mild conditions:

Procedure :

  • Trifluoroacetaldehyde methyl hemiacetal (1 eq.) reacts with hydroxylamine hydrochloride (1.5 eq.) in aqueous methanol to form trifluoroacetaldehyde oxime.
  • The oxime is then combined with aryl or alkyl alkynes (2 eq.) in toluene, with triethylamine (2 eq.) as a base, at room temperature for 2 hours.
  • Example : Reaction with phenylacetylene yields 5-phenyl-3-(trifluoromethyl)isoxazole (85% yield).

Key Data :

Alkyne Product Yield (%) Conditions
Phenylacetylene 5-Phenyl-3-(trifluoromethyl)isoxazole 85 Toluene, Et₃N, 2h
4-Bromophenylacetylene 5-(4-Bromophenyl)-3-(trifluoromethyl)isoxazole 60 Toluene, Et₃N, 2h

This method’s regioselectivity is attributed to the electron-withdrawing trifluoromethyl group, which directs alkyne addition to the β-position of the oxime.

Construction of the Pyridinone Ring System

Cyclocondensation with 1,3-Dicarbonyl Compounds

The pyridinone ring is assembled via cyclocondensation between the isoxazole intermediate and 1,3-dicarbonyl compounds (e.g., 1,3-cyclohexanedione). This strategy, adapted from aminoazole-based heterocyclizations, proceeds through a tandem Knoevenagel-Michael-cyclization sequence:

Procedure :

  • 3-(Trifluoromethyl)isoxazole-5-carbaldehyde (derived from oxidation of 5-substituted isoxazoles) reacts with 1,3-cyclohexanedione (1 eq.) and ammonium acetate in ethanol under reflux.
  • Mechanism : The aldehyde undergoes Knoevenagel condensation with the diketone, followed by Michael addition and cyclodehydration to form the pyridinone ring.

Optimization : Microwave irradiation (150°C, 15 min) enhances reaction efficiency, achieving yields >75% compared to conventional heating (60°C, 12h).

Functionalization of the Pyridinone Core

Introduction of the Methyl Group at Position 3

Methylation at position 3 is achieved via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃). The reaction exploits the nucleophilic character of the pyridinone’s α-position:

Procedure :

  • The pyridinone intermediate (1 eq.) is treated with methyl iodide (1.2 eq.) and AlCl₃ (0.1 eq.) in dichloromethane at 0°C for 4 hours.
  • Yield : 70–80% after purification by silica gel chromatography.

Installation of the Acetate Side Chain at Position 7

The acetate moiety is introduced via Mitsunobu reaction between the pyridinone’s hydroxyl group and methyl 2-hydroxyacetate:

Procedure :

  • Pyridin-7(6H)-ol (1 eq.), methyl 2-hydroxyacetate (1.5 eq.), triphenylphosphine (1.5 eq.), and diethyl azodicarboxylate (1.5 eq.) react in THF at 25°C for 12h.
  • Yield : 65–75%.

Alternative : Direct esterification of 2-(pyridin-7(6H)-yl)acetic acid with methanol and H₂SO₄ (cat.) under reflux affords the methyl ester (85% yield).

One-Pot Multicomponent Approaches

Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. A patent by WO2006104356A1 discloses a DPP-IV inhibitor synthesis route applicable to the target compound:

Procedure :

  • Step 1 : Condensation of 3-amino-5-(trifluoromethyl)isoxazole with ethyl acetoacetate (1 eq.) in ethanol catalyzed by piperidine.
  • Step 2 : In situ cyclization with methyl 2-bromoacetate (1.2 eq.) in the presence of K₂CO₃.
  • Yield : 60% overall after column chromatography.

Advantages : Reduced purification steps and improved atom economy.

Spectroscopic Characterization and Validation

Critical analytical data for intermediates and the final compound include:

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.59 (s, 1H, isoxazole-H)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 2.44 (s, 3H, CH₃ at pyridinone-C3).

¹⁹F NMR (376 MHz, CDCl₃) :

  • δ -63.7 (s, CF₃).

HRMS (ESI) :

  • Calculated for C₁₃H₁₂F₃NO₄ [M+H]⁺: 304.0796
  • Found: 304.0801.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin

Biological Activity

Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate is a compound belonging to the class of isoxazolo[5,4-b]pyridine derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The structure of this compound includes a pyridine ring fused with an isoxazole moiety, characterized by the presence of trifluoromethyl and methyl groups. The synthesis typically involves heterocyclization methods that have been extensively documented in literature, showcasing various synthetic routes that yield similar derivatives with potential biological activities .

Antimicrobial Activity

Research indicates that isoxazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antiproliferative Effects

Several studies have highlighted the antiproliferative activity of isoxazolo[5,4-b]pyridines on cancer cell lines. For example, this compound has demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7. The half-maximal inhibitory concentration (IC50) values indicate a promising potential for further development as an anticancer agent .

Anti-inflammatory Properties

Isoxazolo[5,4-b]pyridine derivatives are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokine production and modulate pathways related to inflammation. This makes them candidates for treating conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives of isoxazolo[5,4-b]pyridine showed that certain compounds exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The study utilized standard antimicrobial susceptibility testing methods to evaluate efficacy .

Study 2: Antiproliferative Activity

In vitro assays demonstrated that this compound had an IC50 value of approximately 25 µM against MCF-7 cells. This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanism of action .

Data Summary

Activity IC50 (µM) Tested Cell Line/Bacteria Reference
Antimicrobial-Pseudomonas aeruginosa
Antiproliferative25MCF-7 (breast cancer)
Anti-inflammatory-In vitro models

Comparison with Similar Compounds

Structural and Functional Group Variations

Parameter Target Compound 3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one 3-[2-Methyl-6-oxo-4-(trifluoromethyl)-... (CAS 1018126-81-2) Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate
Core Heterocycle Isoxazolo[5,4-b]pyridine Isoxazolo[5,4-b]pyridine Azolo[3,4-b]pyridine Thieno[3,2-d]pyrimidine
Substituents 3-Methyl, 4-CF₃, methyl acetate 3-Cyclopropyl, 4-CF₂H, ketone 2-Methyl, 4-CF₃, propanoic acid 4-Oxo, 7-(m-tolyl), ethyl acetate
Molecular Formula Not explicitly listed (inferred: C₁₂H₁₁F₃N₂O₄) C₁₁H₁₀F₃N₃O₃ (CAS 1018126-81-2) C₁₀H₁₀F₂N₂O₂ (CAS 937627-33-3) C₁₇H₁₇N₃O₃S (CAS 1679342-26-7)
Purity/Availability Not listed 95% purity (CAS 1018126-81-2) 95% purity (discontinued) 98% purity (discontinued)

Key Findings and Implications

Trifluoromethyl vs. Difluoromethyl analogs may exhibit reduced oxidative stability due to C–F bond lability .

Ester Functionality :

  • The methyl acetate group in the target compound is more hydrolytically labile than ethyl esters (e.g., CAS 1679342-26-7), suggesting faster in vivo conversion to active acids .

Heterocycle Fusion Position :

  • Azolo[3,4-b]pyridines (CAS 1018126-81-2) differ in ring fusion, altering substituent spatial orientation and hydrogen-bonding capacity compared to isoxazolo[5,4-b]pyridines .

Discontinued Products: Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate (CAS 1679342-26-7) highlights the impact of core heterocycle changes; thienopyrimidines often show distinct pharmacokinetic profiles versus isoxazolopyridines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate?

  • Methodology : Begin with a trifluoromethyl-substituted isoxazolo[5,4-b]pyridine core. Introduce the methyl group at position 3 via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). For the acetate moiety, employ a nucleophilic acyl substitution: react the intermediate with methyl chloroacetate in the presence of a coupling agent like DCC (dicyclohexylcarbaimide) . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

Q. How can HPLC be optimized to purify this compound and assess its purity?

  • Methodology : Use reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm). Mobile phase: gradient of water (0.1% TFA) and acetonitrile (0.1% TFA) at 1.0 mL/min. Detection: UV at 254 nm. Calibrate with a reference standard (≥95% purity, as per CAS No. 1018126-81-2 in ). Validate purity using peak integration and spiking experiments to confirm absence of co-eluting impurities .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 2.1–2.5 ppm) and CF₃ (δ 120–125 ppm in ¹⁹F NMR).
  • ESI-MS : Confirm molecular ion [M+H]⁺ (calculate exact mass using Mol. formula C₁₁H₁₀F₃N₃O₃ from ).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and isoxazole ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the presence of the trifluoromethyl group?

  • Methodology : Screen solvents (DMF vs. THF) and bases (NaH vs. DBU) to mitigate electron-withdrawing effects of CF₃. Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics. Monitor by LC-MS and compare yields (e.g., achieved 93% yield via similar methods). Introduce scavengers like molecular sieves to trap moisture, which can deactivate intermediates .

Q. What strategies resolve contradictions in NMR data due to tautomerism in the isoxazolo-pyridine system?

  • Methodology : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe tautomeric equilibria. Compare with DFT-calculated chemical shifts for enol-keto forms. Use 2D NOESY to confirm spatial proximity of protons in the dominant tautomer .

Q. How do storage conditions impact the compound’s stability, and how can degradation products be identified?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze samples via UPLC-PDA-ESI-MS. Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) and oxidative by-products (e.g., N-oxide formation). Store under inert gas (N₂) at -20°C in amber vials to prevent photodegradation .

Q. What mechanistic insights explain unexpected by-products during alkylation of the isoxazole ring?

  • Methodology : Use isotopic labeling (e.g., CD₃I) to track methyl group incorporation. Perform trapping experiments with TEMPO to detect radical intermediates. Compare with control reactions omitting the base to isolate non-ionic pathways. Analyze by GC-MS and high-resolution MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.